molecular formula C10H20O4 B074863 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 1115-20-4

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No. B074863
CAS RN: 1115-20-4
M. Wt: 204.26 g/mol
InChI Key: SZCWBURCISJFEZ-UHFFFAOYSA-N
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Description

“3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 1115-20-4 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is normal room temperature, and it should be kept in a dark place, sealed in dry .

Scientific Research Applications

Coatings

  • Field : Material Science
  • Application : “3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate”, also known as Eastman™ HPHP glycol or hydroxypivalyl hydroxypivalate, is a difunctional ester-glycol used for manufacturing polyester resins . These resins are used in the powder, coil, and automotive coatings market .
  • Method of Application : The compound is used as a building block in the synthesis of polyester resins. These resins are then applied as coatings in various industries .
  • Results : The use of this compound in coatings results in high-quality finishes with improved durability and performance .

Pharmaceutical Intermediate

  • Field : Pharmaceutical Chemistry
  • Application : “3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical compounds .
  • Method of Application : As an intermediate, this compound is used in various stages of drug synthesis. The exact method of application would depend on the specific drug being synthesized .
  • Results : The use of this compound as an intermediate can lead to the production of various pharmaceutical compounds .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H318-H335 . The precautionary statements associated with this compound are P261-P280-P305+P351+P338 .

properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate
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InChI

InChI=1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCWBURCISJFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
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DSSTOX Substance ID

DTXSID4027361
Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [IUCLID] White odorless solid; [MSDSonline]
Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name Hydroxypivalic acid neopentyl glycol ester
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Product Name

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

CAS RN

1115-20-4
Record name Hydroxypivalyl hydroxypivalate
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Record name 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate
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Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Record name 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate
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Record name 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE
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Record name 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE
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Synthesis routes and methods

Procedure details

101 g (1.25 mol) of 37% strength aqueous formaldehyde solution and 99 g (1.37 mol) of isobutyraldehyde were mixed at 40° C. under nitrogen with 4.2 g (0.03 mol) of 40% strength aqueous trimethylamine solution by stirring. The temperature of the mixture rose to 93° to 94° in the course of from 15 to 20 minutes. The mixture was stirred at that temperature for a further 10 minutes, and the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure. The remaining solution of hydroxypivalinaldehyde was then cooled down to 60° C., and 1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring. After the exothermic reaction had ceased and a further, short period of stirring, 2.5 g (0.054 mol) of 100% strength formic acid were added at 70° C., and the mixture was stirred 70° C. for 10 minutes. The aqueous phase was then separated off, and the organic phase was subjected to fractional distillation. 110 g (0.54 mol) were isolated of 2,2-dimethyl-1,3-propanediol hydroxypivalate, corresponding to 86.5% of theory, based on starting formaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Witzeman, WD Nottingham - US Patent 5,206,419, 1993 - Google Patents
US5206419A - 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate bis(acetoacetate) - Google Patents US5206419A - 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate bis(acetoacetate) - Google Patents 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate bis(acetoacetate) Download PDF Info Publication number US5206419A US5206419A US07/840,541 US84054192A US5206419A US 5206419 A US5206419 A US 5206419A US 84054192 A US84054192 A US 84054192A US 5206419 A US5206419 A US 5206419A Authority US …
Number of citations: 2 patents.google.com

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